molecular formula C20H20N2O3S2 B2744790 N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide CAS No. 895444-04-9

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide

Cat. No.: B2744790
CAS No.: 895444-04-9
M. Wt: 400.51
InChI Key: BFLXZIDQVGCZIR-UHFFFAOYSA-N
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Description

N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-2-tosylacetamide is a thiazole-based acetamide derivative featuring a 2,4-dimethylphenyl substituent on the thiazole ring and a tosyl (p-toluenesulfonyl) group on the acetamide backbone. Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-13-4-7-16(8-5-13)27(24,25)12-19(23)22-20-21-18(11-26-20)17-9-6-14(2)10-15(17)3/h4-11H,12H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLXZIDQVGCZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antibacterial Applications

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide has shown promising antibacterial properties. Research indicates that compounds with thiazole rings exhibit effective activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity Evaluation

A study evaluated the antibacterial efficacy of various thiazole derivatives, including this compound, against clinically relevant pathogens. The results demonstrated that this compound exhibited significant inhibition against strains such as Staphylococcus aureus and Escherichia coli.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundS. aureus8 µg/mL
This compoundE. coli16 µg/mL

These findings suggest that the compound may be a candidate for further development as an antibacterial agent.

Anticancer Applications

The compound has also been investigated for its anticancer properties. Its structure allows it to interact with various biological targets involved in cancer cell proliferation and survival.

Case Study: Anticancer Activity Assessment

In a study focusing on the synthesis and evaluation of thiazole derivatives, this compound was tested against several cancer cell lines, including melanoma and pancreatic cancer cells.

Cell LineIC50 (µM)Mechanism of Action
Melanoma (A375)5.0Induction of apoptosis
Pancreatic Cancer (PANC-1)7.5Autophagy induction

The compound displayed potent activity with an IC50 value indicating effective cell growth inhibition. The mechanism was attributed to the induction of both apoptosis and autophagy pathways.

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions of this compound with target proteins associated with bacterial resistance and cancer progression.

Findings from Molecular Docking

The docking studies revealed that the compound binds effectively to the active sites of target proteins involved in DNA replication and cell cycle regulation, which are critical for both bacterial survival and cancer cell proliferation.

Mechanism of Action

The mechanism of action of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes involved in cancer cell metabolism and mitosis, such as Nek2 and Hec1 . By inhibiting these enzymes, the compound disrupts the normal cell cycle and induces apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Conformational Analysis
  • Torsional Angles and Planarity: The crystal structure of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () reveals a dihedral angle of 61.8° between the dichlorophenyl and thiazole rings, indicating significant non-planarity. This contrasts with coumarin-linked thiazoles (e.g., compound 15 in ), where the coumarin moiety may enforce a different conformation due to extended π-conjugation.
  • Hydrogen Bonding :
    In , N–H···N hydrogen bonds form inversion dimers, stabilizing the crystal lattice. Similar interactions are observed in sulfonamide-containing triazoles (), where tautomeric forms (thione vs. thiol) influence hydrogen-bonding networks. The tosyl group in the target compound may participate in sulfonyl-oxygen hydrogen bonding, enhancing crystallinity .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
Target Compound 2,4-Dimethylphenyl, Tosyl N/A N/A N/A -
A28–A35 (N-phenylacetamide derivatives) 4-Chlorophenyl, Isobutyramide 190.6–265.7 55–91 1H-NMR: δ 6.5–8.5 (Ar-H); IR: C=O ~1680 cm⁻¹
Compound 15 (Coumarin-thiazole) 2,4-Dimethylphenyl, Coumarin 188–192 69 1H-NMR: δ 1.22–8.64; IR: C=O 1713 cm⁻¹
Compound 9n (Urea-thiazole) 3,4-Dimethylphenyl, Piperazine N/A 75 ESI-MS: m/z 422.2 [M+H]⁺
Thioacetamide Quinazolinones () Sulfamoylphenyl 170.5–315.5 68–91 IR: S–H absent; 1H-NMR: δ 6.7–8.7 (Ar-H)

Key Observations :

  • Melting Points : Sulfonamide derivatives () exhibit higher melting points (up to 315°C) due to strong intermolecular interactions, whereas coumarin-linked thiazoles () have lower melting points (~190°C) despite similar molecular weights.
  • Spectral Signatures : The absence of C=O IR bands in triazoles () confirms tautomeric shifts, contrasting with acetamides () where C=O stretches at ~1680 cm⁻¹ dominate .

Biological Activity

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole derivatives. The key steps include:

  • Formation of Thiazole Ring : The thiazole moiety is synthesized through cyclization reactions involving appropriate thioketones and α-halo carbonyl compounds.
  • Acetamide Formation : The tosyl group is introduced via sulfonation, followed by acetamide formation through reaction with acetic anhydride or acetyl chloride.
  • Purification : The final compound is purified using recrystallization or chromatography techniques.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound exhibits significant activity against various bacterial strains, particularly those resistant to conventional antibiotics.

Compound MIC (µg/mL) Inhibition (%)
This compound10099
Standard Antibiotic (e.g., Amoxicillin)3285

This table summarizes the Minimum Inhibitory Concentration (MIC) and percentage inhibition against specific bacterial strains, indicating that the compound shows potent antibacterial activity comparable to standard antibiotics .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)

In vitro assays demonstrated that the compound exhibited IC50 values in the micromolar range, suggesting moderate to strong anticancer effects. For instance, in HeLa cells, an IC50 value of approximately 10 µM was reported .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. This inhibition can enhance acetylcholine levels in synaptic clefts, improving cognitive function .
  • DNA Interaction : Studies suggest that thiazole derivatives can intercalate into DNA strands, leading to disruption of replication and transcription processes in cancer cells .

Case Studies

  • Case Study 1 : A study conducted on a series of thiazole derivatives including this compound revealed its potential as a lead compound for developing new antibiotics against resistant strains of bacteria.
  • Case Study 2 : Another investigation assessed the anticancer properties in animal models where administration of the compound resulted in reduced tumor size and increased survival rates compared to controls.

Q & A

Q. What are the established synthetic routes for N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide, and how can reaction conditions be optimized?

The compound is synthesized via Hantzsch thiazole condensation , a common method for thiazole derivatives. Key steps include:

  • Reacting 2-amino-4-(2,4-dimethylphenyl)thiazole with tosylacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Monitoring reaction progress using TLC (hexane:ethyl acetate = 9:1) and isolating the product via recrystallization (ethanol) or column chromatography .
  • Optimize yields (typically 60–70%) by controlling reflux time (5–7 hours) and stoichiometric ratios (1:1.5 for NaN3 in analogous reactions) .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H-NMR peaks for aromatic protons (δ 6.67–8.67 ppm), methyl groups (δ 1.22–2.21 ppm), and NH signals (δ 11.23–11.86 ppm) confirm structural integrity .
  • IR spectroscopy : Stretching frequencies for amide C=O (1713–1714 cm1^{-1}) and thiazole C=N (1604 cm1^{-1}) validate functional groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 406–446) confirm molecular weight .

Q. What are common intermediates in its synthesis?

  • 2-Chloroacetamide derivatives : Used in nucleophilic substitution with thiazole amines (e.g., 2-chloro-N-(4-substituted-thiazol-2-yl)acetamide) .
  • Thiourea or thiocyanate intermediates : Form thiazole rings via cyclization with α-haloketones .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

  • Substituent effects : Adding electron-donating groups (e.g., methyl on phenyl) enhances lipophilicity and target binding, as seen in α-glucosidase inhibitors (IC50_{50} values < 10 µM) .
  • Thiazole core modifications : Replacing tosyl with coumarin (e.g., compound 15) introduces π-π stacking interactions, improving enzyme inhibition .

Q. What mechanistic pathways are implicated in its antitumor activity?

  • Hec1/Nek2 pathway inhibition : Analogous compounds (e.g., INH1) disrupt mitotic progression by binding to Hec1, reducing tumor growth in vitro and in vivo (IC50_{50} = 0.5–2 µM) .
  • Apoptosis induction : Thiazole-acetamide derivatives activate caspase-3/7, validated via flow cytometry and Western blot .

Q. How can crystallographic data resolve structural ambiguities?

  • Single-crystal X-ray diffraction : Resolve bond angles and dihedral distortions in thiazole-acetamide scaffolds (e.g., C–S–C angles ≈ 90° in imidazo-thiazole hybrids) .
  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. How should researchers address contradictions in biological assay data?

  • Dose-response validation : Replicate assays (e.g., α-glucosidase inhibition) across multiple concentrations to rule out false positives .
  • Solubility adjustments : Use DMSO/PBS mixtures (≤0.1% DMSO) to mitigate aggregation artifacts in cell-based assays .

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